Cas no 80-71-7 (2-Hydroxy-3-methylcyclopent-2-enone)

2-Hydroxy-3-methylcyclopent-2-enone is a cyclic enone derivative characterized by a hydroxyl group at the 2-position and a methyl substituent at the 3-position of the cyclopentenone ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its α,β-unsaturated carbonyl structure makes it a valuable building block for Michael additions, cycloadditions, and other nucleophilic reactions. The hydroxyl group enhances reactivity, enabling further functionalization. The compound’s stability and well-defined reactivity profile contribute to its utility in complex molecule construction. It is typically handled under controlled conditions due to its sensitivity to air and moisture.
2-Hydroxy-3-methylcyclopent-2-enone structure
80-71-7 structure
Product Name:2-Hydroxy-3-methylcyclopent-2-enone
CAS No:80-71-7
MF:C6H8O2
MW:112.126522064209
MDL:MFCD00013747
CID:34226
PubChem ID:6660
Update Time:2026-03-26

2-Hydroxy-3-methylcyclopent-2-enone Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxy-3-methylcyclopent-2-enone
    • RARECHEM AQ C5 0001
    • FEMA 2700
    • CYCLOTENE
    • METHYL CYCLOPENTENOLONE
    • 3-METHYL-2-HYDROXY-2-CYCLOPENTENONE
    • 3-METHYL-2-CYCLOPENTENON-2-OL
    • 2-HYDROXY-3-METHYL-2-CYCLOPENTENE-1-ONE
    • 2-Hydroxy-3-methyl-2-cyclopentenone
    • 2-Hydroxy-3-methyl-cyclopent-2-enone
    • 3-Methyl-2-cyclopenten-2-ol-1-one
    • MCP
    • 3-Methyl-1,2-cyclopentanedione
    • Corylon
    • Corylone
    • Maple lactone
    • Cycloten
    • 2-Cyclopenten-1-one, 2-hydroxy-3-methyl-
    • 2-hydroxy-3-methylcyclopent-2-en-1-one
    • 2-HYDROXY-3-METHYL-2-CYCLOPENTEN-1-ONE
    • Cyclotene (ordorant)
    • 2-Hydroxy-1-methylcyclopenten-3-one
    • 3-Methylcyclopent-2-en-2-ol-1-one
    • 3-Methyl
    • 2-Hydroxy-3-methyl-2-cyclopenten-1-one (ACI)
    • 2-Hydroxy-1-methyl-1-cyclopentene-3-one
    • 3-Methyl-2-hydroxy-2-cyclopenten-1-one
    • Cyclotene (odorant)
    • NSC 133445
    • NSC 84226
    • MDL: MFCD00013747
    • Inchi: 1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h8H,2-3H2,1H3
    • InChI Key: CFAKWWQIUFSQFU-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C)=C1O

Computed Properties

  • Exact Mass: 112.05200
  • Monoisotopic Mass: 112.052
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • Surface Charge: 0
  • Tautomer Count: 16
  • XLogP3: 0.3

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.0795 (rough estimate)
  • Melting Point: 104.0 to 108.0 deg-C
  • Boiling Point: 245.2°C at 760 mmHg
  • Flash Point: 100.7 °C
  • Refractive Index: 1.4532 (estimate)
  • PSA: 37.30000
  • LogP: 1.18130
  • FEMA: 2700 | METHYLCYCLOPENTENOLONE

2-Hydroxy-3-methylcyclopent-2-enone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38-43
  • Safety Instruction: 26-36/37-24/25-22
  • RTECS:GY7298000
  • Hazardous Material Identification: Xi
  • Storage Condition:Sealed in dry,2-8°C

2-Hydroxy-3-methylcyclopent-2-enone Customs Data

  • HS CODE:29144090
  • Customs Data:

    China Customs Code:

    2914400090

    Overview:

    2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2-Hydroxy-3-methylcyclopent-2-enone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H0469-25g
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7 98.0%(T)
25g
¥420.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M287A-25g
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7 98%
25g
¥90.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M287A-500g
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7 98%
500g
¥560.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M287A-100g
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7 98%
100g
¥199.0 2022-09-28
Fluorochem
229714-25g
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7 95%
25g
£10.00 2022-02-28
Fluorochem
229714-100g
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7 95%
100g
£17.00 2022-02-28
Chemenu
CM117242-25g
2-Hydroxy-3-methyl-2-cyclopentenone
80-71-7 97%
25g
$68 2022-09-28
Chemenu
CM117242-100g
2-Hydroxy-3-methyl-2-cyclopentenone
80-71-7 97%
100g
$215 2022-09-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R050682-500g
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7
500g
¥550 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013850-100g
2-Hydroxy-3-methylcyclopent-2-enone
80-71-7 98%
100g
¥113 2024-05-21

2-Hydroxy-3-methylcyclopent-2-enone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water
Reference
Conversion of α,β-epoxyketones to diosphenols using 6-methyl-2-pyridone anion as an hydroxide equivalent
Ponaras, A. A.; et al, Tetrahedron Letters, 2000, 41(47), 9031-9035

Production Method 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Aluminum calcium oxide Solvents: Water ;  6 h, 1 atm, reflux; pH 7
Reference
Conversion of HMF to methyl cyclopentenolone using Pd/Nb2O5 and Ca-Al catalysts via a two-step procedure
Duan, Ying; et al, Green Chemistry, 2017, 19(21), 5103-5113

Production Method 3

Reaction Conditions
1.1 Catalysts: Sulfuric acid, monododecyl ester, scandium(3+) salt (3:1) Solvents: Water ;  24 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water ;  rt
Reference
Nazarov-type reactions in water
Kokubo, Masaya; et al, Chemistry - An Asian Journal, 2009, 4(4), 526-528

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
1.2 Reagents: Sodium hydroxide
1.3 Solvents: Dichloromethane
1.4 Reagents: Nitromethane ,  Lithium perchlorate
1.5 Solvents: Dichloromethane
Reference
Highly chemo- and regioselective rearrangement of α,β-epoxy ketones to 1,3-dicarbonyl compounds in 5 mol dm-3 lithium perchlorate-diethyl ether medium
Sankararaman, S.; et al, Journal of the Chemical Society, 1999, (21), 3173-3175

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Synthesis of 2-hydroxy-3-methyl-2-cyclopentenone from isoprene
Ho, Tse Lok; et al, Synthetic Communications, 1983, 13(8), 685-90

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium hydroxide Catalysts: Platinum (carbon-supported) Solvents: Acetonitrile ,  Water ;  5 h, 60 °C
Reference
Heterogeneous platinum catalytic aerobic oxidation of cyclopentane-1,2-diols to cyclopentane-1,2-diones
Reile, Indrek; et al, Tetrahedron, 2014, 70(22), 3608-3613

Production Method 7

Reaction Conditions
1.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ;  15 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Convenient and easy access to 2-hydroxycyclopent-2-enones from acylcyanohydrins
Pantin, Mathilde; et al, Tetrahedron, 2019, 75(33), 4657-4662

Production Method 8

Reaction Conditions
Reference
Easy synthesis of 2-hydroxy-3-methylcyclopent-2-enone
Shono, Tatsuya; et al, Journal of the Chemical Society, 1977, (20), 712-13

Production Method 9

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
1.2 -78 °C
Reference
Catalytic epoxide oxidation: a novel access to flavouring and odorant α-diketones
Antoniotti, Sylvain; et al, Flavour and Fragrance Journal, 2004, 19(5), 373-381

Production Method 10

Reaction Conditions
Reference
Synthesis of cyclic α-diones, a class of natural flavor compounds
Wild, Hannes; et al, Chimia, 1992, 46(10), 399-402

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt; rt → 100 °C; 4 h, 98 - 100 °C; 100 °C → 50 °C; 50 °C → 0 °C; 0.5 h, 0 °C
Reference
Synthesis of 2-hydroxy-3-methylcyclopent-2-enone
Li, Yunxia; et al, Xiangliao Xiangjing Huazhuangpin, 2008, (4), 9-11

Production Method 12

Reaction Conditions
1.1 Reagents: Phosphoric acid Solvents: Water ;  10 h, 100 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7 - 8
Reference
Synthesis of perfumery compound 3-methyl-2-hydroxycyclopent-2-en-1-one
Yan, Feng; et al, Shenyang Huagong Xueyuan Xuebao, 2005, 19(1), 1-4

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Water ;  5 min, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, cooled
Reference
Cyclopentanone Derivatives from 5-Hydroxymethylfurfural via 1-Hydroxyhexane-2,5-dione as Intermediate
Wozniak, Bartosz ; et al, ChemSusChem, 2018, 11(2), 356-359

Production Method 14

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sulfuric acid Solvents: Tetrahydrofuran ;  70 °C; 2 min, 70 °C
Reference
Practical preparation of diosphenols by ring opening of α,β-epoxyketones catalyzed by silica gel supported acids
Zhu, Rui; et al, Synlett, 2007, (14), 2267-2271

Production Method 15

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Sodium Solvents: Toluene
Reference
Synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one from linalyl acetate
dos Santos, Maria Lucilia; et al, Organic Preparations and Procedures International, 1993, 25(3), 341-4

Production Method 16

Reaction Conditions
1.1 Catalysts: Chlorotrimethylsilane Solvents: Toluene ,  Ethyl acetate ,  Water
Reference
Synthesis of 2-hydroxy-3-methyl-2-cyclopentenone, corylone, from 2-ketoglutaric acid
Dos Santos, Maria Lucilia; et al, Synthetic Communications, 1991, 21(17), 1783-8

Production Method 17

Reaction Conditions
1.1 Reagents: Silica
Reference
Synthesis of 2-hydroxy-3-methylcyclopent-2-enone from methyl acrylate
Cookson, Richard C.; et al, Journal of the Chemical Society, 1979, (10), 2447-8

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
Reference
New synthesis of 3-alkyl-2-cyclopenten-2-ol-1-ones
Leir, Charles M., Journal of Organic Chemistry, 1970, 35(10), 3203-5

Production Method 19

Reaction Conditions
1.1 Reagents: Zinc Solvents: Acetic acid
Reference
Synthesis of 2-hydroxy-3-methylcyclopent-2-en-1-one. III
Sato, Kikumasa; et al, Journal of Organic Chemistry, 1973, 38(3), 551-4

Production Method 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]… Solvents: Water ;  2 h, 10 bar, 120 °C; 120 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  30 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Reference
Cyclopentanone Derivatives from 5-Hydroxymethylfurfural via 1-Hydroxyhexane-2,5-dione as Intermediate
Wozniak, Bartosz ; et al, ChemSusChem, 2018, 11(2), 356-359

Production Method 21

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Diethyl ether
Reference
A new synthesis of 3-methylcyclopent-2-en-2-ol-1-one
Sato, Kikumasa; et al, Journal of Organic Chemistry, 1967, 32(2), 339-41

2-Hydroxy-3-methylcyclopent-2-enone Raw materials

2-Hydroxy-3-methylcyclopent-2-enone Preparation Products

2-Hydroxy-3-methylcyclopent-2-enone Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:80-71-7)Methyl cyclopentenolone
Order Number:sfd2291
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:80-71-7)甲基环戊烯醇酮 (MCP)
Order Number:LE9571847;LE2448;LE18441
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:47
Price ($):discuss personally
Email:18501500038@163.com

2-Hydroxy-3-methylcyclopent-2-enone Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 2-Hydroxy-3-methylcyclopent-2-enone

Introduction to 2-Hydroxy-3-methylcyclopent-2-enone (CAS No. 80-71-7) and Its Recent Applications in Chemical Biology

2-Hydroxy-3-methylcyclopent-2-enone, identified by the Chemical Abstracts Service number 80-71-7, is a significant organic compound with a rich history in synthetic chemistry and pharmaceutical research. This triterpenoid derivative, characterized by its cyclopentenone core structure, has garnered considerable attention due to its versatile reactivity and potential biological activities. The compound’s unique molecular framework, featuring a hydroxyl group at the 2-position and a methyl group at the 3-position, makes it a valuable scaffold for the development of novel therapeutic agents.

The structural motif of 2-Hydroxy-3-methylcyclopent-2-enone is not only of interest for its intrinsic chemical properties but also for its role in various biochemical pathways. Recent studies have highlighted its significance in the synthesis of bioactive molecules, particularly in the realm of drug discovery. The compound’s ability to undergo diverse chemical transformations, such as Michael additions, aldol reactions, and epoxidation, positions it as a crucial intermediate in organic synthesis. These reactions are pivotal in constructing more complex molecules that mimic natural products with therapeutic potential.

In the context of modern pharmaceutical research, 2-Hydroxy-3-methylcyclopent-2-enone has been explored for its pharmacological properties. Emerging evidence suggests that derivatives of this compound exhibit promising activities in modulating inflammatory responses and antioxidant mechanisms. For instance, researchers have investigated its potential role in inhibiting lipoxygenase enzymes, which are key players in the pathogenesis of inflammatory diseases. The hydroxyl group at the 2-position serves as a reactive site for enzyme interactions, facilitating the development of targeted inhibitors.

The compound’s utility extends beyond inflammation modulation; it has also been implicated in anticancer research. Studies have demonstrated that certain analogs of 2-Hydroxy-3-methylcyclopent-2-enone can induce apoptosis in cancer cell lines by disrupting mitochondrial function. This mechanism aligns with the growing interest in natural product-inspired compounds that selectively target malignant cells while minimizing toxicity to healthy tissues. The cyclopentenone core is particularly adept at interacting with biological membranes, making it an effective tool for designing membrane-active agents.

Advances in computational chemistry have further enhanced the understanding of 2-Hydroxy-3-methylcyclopent-2-enone’s interactions with biological targets. Molecular docking studies have revealed that its structural features allow it to bind tightly to specific protein receptors involved in metabolic pathways. These insights have guided the design of optimized derivatives with enhanced binding affinities and selectivity. Such high-throughput virtual screening approaches are becoming increasingly integral to drug discovery pipelines, streamlining the identification of lead compounds.

The synthesis of 2-Hydroxy-3-methylcyclopent-2-enone itself has seen significant advancements, particularly through biocatalytic methods. Enzymatic routes offer a sustainable alternative to traditional chemical synthesis, reducing waste and energy consumption. For example, microbial fermention processes have been employed to produce this compound efficiently on an industrial scale. These innovations not only improve yield but also align with global efforts toward green chemistry principles.

Recent clinical trials have begun to explore the therapeutic potential of 2-Hydroxy-3-methylcyclopent-2-enone derivatives in treating neurodegenerative disorders. Preliminary results indicate that certain analogs may protect against oxidative stress-induced neuronal damage, offering hope for conditions such as Alzheimer’s disease and Parkinson’s disease. The compound’s ability to cross the blood-brain barrier further enhances its appeal as a neuroprotective agent. Ongoing research aims to elucidate its exact mechanisms of action and optimize dosing regimens for clinical applications.

The role of 2-Hydroxy-3-methylcyclopent-2-enone in material science is another emerging area of interest. Its unique structural properties make it suitable for developing advanced polymers and coatings with enhanced durability and functionality. Researchers are exploring its incorporation into biodegradable plastics and self-healing materials, where its reactive sites contribute to improved material performance under various conditions.

Environmental scientists have also begun investigating the ecological significance of 80-71-7 (CAS No.). Studies suggest that this compound can influence microbial communities in soil ecosystems by acting as a signaling molecule or precursor for other bioactive secondary metabolites. Understanding these ecological interactions is crucial for assessing the broader impact of synthetic organic compounds on natural environments.

In conclusion, 2-Hydroxy-3-methylcyclopent-2-enone represents a multifaceted compound with broad applications across chemical biology and beyond. Its structural versatility enables diverse synthetic pathways, while its pharmacological properties make it a promising candidate for drug development. As research continues to uncover new aspects of this molecule’s behavior, its importance is likely to grow further, solidifying its place as a cornerstone of modern chemical research.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-71-7)Methyl cyclopentenolone
sfd2291
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80-71-7)甲基环戊烯醇酮 (MCP)
LE9571847;LE2448;LE18441
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email